molecular formula C11H15N3O B2441144 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2094880-98-3

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2441144
CAS No.: 2094880-98-3
M. Wt: 205.261
InChI Key: JJVMCFCVZJDSRH-UHFFFAOYSA-N
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Description

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a pyrazole ring and an azetidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one typically involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring . The azetidine ring is then introduced through subsequent reactions with appropriate reagents. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrazole and azetidine rings, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-4-11(15)13-6-10(7-13)14-9(3)5-8(2)12-14/h4-5,10H,1,6-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVMCFCVZJDSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CN(C2)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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